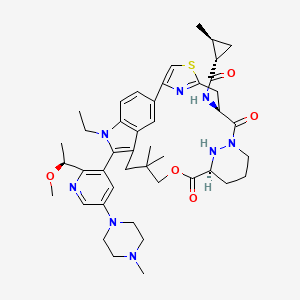![molecular formula C46H52F2N8O6 B10857891 6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)
6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KTX-951 involves multiple steps, including the formation of a bifunctional molecule that can bind to both the target protein (IRAK4) and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Formation of the linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.
Attachment of the ligands: The ligands that bind to IRAK4 and the E3 ubiquitin ligase are attached to the linker through reactions such as nucleophilic substitution and coupling reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of KTX-951 would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
KTX-951 undergoes several types of chemical reactions, including:
Degradation: The primary reaction is the degradation of IRAK4, facilitated by the formation of a ternary complex with the E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
Binding Interactions: The compound forms non-covalent interactions with IRAK4 and the E3 ubiquitin ligase, which are crucial for its function.
Common Reagents and Conditions
The common reagents used in the synthesis of KTX-951 include:
Linker reagents: Used to form the bifunctional molecule.
Coupling reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide bond formation.
Solvents: Such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) for reactions and purification.
Major Products Formed
The major product formed from the reaction of KTX-951 with IRAK4 is the ubiquitinated IRAK4, which is subsequently degraded by the proteasome .
科学研究应用
作用机制
KTX-951 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with IRAK4 and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
KTX-951 can be compared with other similar compounds, such as:
KTX-545: Another IRAK4 degrader with a different chemical structure but similar mechanism of action.
KTX-201:
KTX-951 is unique in its high specificity for IRAK4 and its potential for treating cancers and inflammatory diseases involving IRAK4 .
属性
分子式 |
C46H52F2N8O6 |
|---|---|
分子量 |
851.0 g/mol |
IUPAC 名称 |
6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C46H52F2N8O6/c1-45(47,48)38-8-4-7-33(50-38)41(58)51-35-21-29-26-55(53-34(29)22-37(35)62-2)30-11-9-27(10-12-30)25-54-19-16-46(17-20-54)23-28(24-46)15-18-49-32-6-3-5-31-40(32)44(61)56(43(31)60)36-13-14-39(57)52-42(36)59/h3-8,21-22,26-28,30,36,49H,9-20,23-25H2,1-2H3,(H,51,58)(H,52,57,59) |
InChI 键 |
XMUGELSEEJWFAK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC(=N1)C(=O)NC2=CC3=CN(N=C3C=C2OC)C4CCC(CC4)CN5CCC6(CC5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


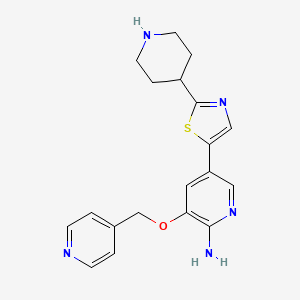
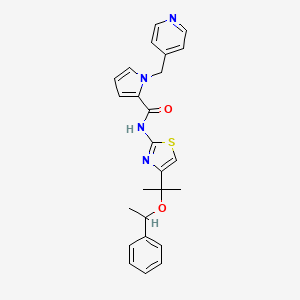

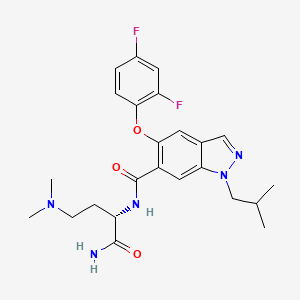
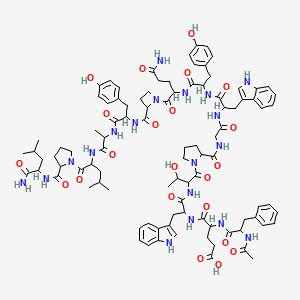

![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
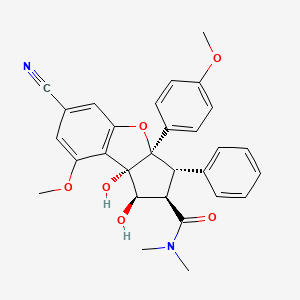
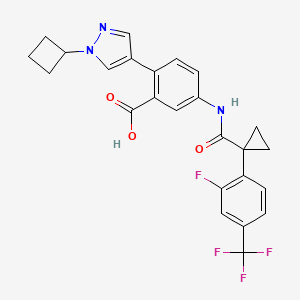


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B10857899.png)
![N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)
